2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride
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Overview
Description
2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. The final step involves the acetylation of the piperazine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The tetrazolium ring can be reduced to form formazans.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Formazans and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in assays to measure cell viability and proliferation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The tetrazolium ring can be reduced to formazan, which is often used as an indicator of metabolic activity in cells.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium salts: Similar in structure but may have different substituents.
Formazans: Reduction products of tetrazolium salts.
Phenylpiperazines: Compounds with similar piperazine rings but different functional groups.
Uniqueness
2H-Tetrazolium, 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-2-((4-phenyl-1-piperazinyl)acetyl)-, chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a compound of significant interest.
Properties
CAS No. |
127718-43-8 |
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Molecular Formula |
C25H24Cl2N6O2 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)tetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H23ClN6O2.ClH/c26-19-10-12-21(13-11-19)31-27-25(22-8-4-5-9-23(22)33)28-32(31)24(34)18-29-14-16-30(17-15-29)20-6-2-1-3-7-20;/h1-13H,14-18H2;1H |
InChI Key |
XCJVEDAWPUDMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CC=CC=C4O)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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